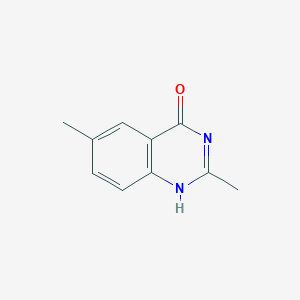

2,6-dimethyl-1H-quinazolin-4-one

描述

Overview of Nitrogen-Containing Heterocycles in Advanced Chemical Design

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. prezi.com These molecules are fundamental building blocks in medicinal chemistry and advanced material science due to their vast structural diversity and wide array of applications. prezi.comelsevierpure.com They are integral to the structure of numerous natural products, including vitamins, alkaloids, and hormones, as well as essential biomolecules like DNA and RNA. ijsrtjournal.com

In the realm of pharmaceutical development, nitrogen heterocycles are of paramount importance. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs incorporate nitrogen-containing heterocyclic structures. openmedicinalchemistryjournal.com Their prevalence stems from their ability to engage in various biological interactions, influencing properties like solubility, lipophilicity, and the capacity for hydrogen bonding, which are critical for a drug's efficacy and its absorption, distribution, metabolism, and excretion (ADME) profile. prezi.com The versatility of these compounds allows chemists to fine-tune molecular properties to enhance interaction with biological targets, leading to improved therapeutic outcomes. msesupplies.com Beyond medicine, these compounds are crucial in agrochemicals, with over 70% of modern crop protection agents featuring heterocyclic structures containing nitrogen. msesupplies.com They also find applications as corrosion inhibitors, polymers, and dyes. elsevierpure.comopenmedicinalchemistryjournal.com

Academic Significance and Research Scope of the Quinazolinone Core Structure

Within the vast family of nitrogen-containing heterocycles, the quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation is due to its consistent appearance in molecules with a wide spectrum of biological activities. nih.govnih.gov The quinazolinone core, a fusion of a benzene (B151609) ring and a pyrimidinone ring, exists in two main isomeric forms, with the 4-quinazolinone being the more common and extensively studied. wikipedia.org

The academic interest in the quinazolinone core is driven by its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives. nih.govresearchgate.net Researchers have synthesized and investigated a multitude of quinazolinone derivatives, revealing activities that span across various therapeutic areas. nih.govnih.gov The stability of the quinazolinone ring to metabolic processes like oxidation and hydrolysis, combined with its ability to be readily synthesized and modified, makes it an attractive scaffold for developing new therapeutic agents. researchgate.net

Structure-activity relationship (SAR) studies have been a major focus of quinazolinone research, aiming to understand how chemical modifications at different positions of the ring system influence biological activity. researchgate.netnih.gov These studies have consistently shown that substitutions at positions 2, 3, 6, and 8 are particularly important for modulating the pharmacological profile. nih.govresearchgate.net For instance, the introduction of methyl groups, such as in the 2,6-dimethyl-1H-quinazolin-4-one structure, can significantly influence the molecule's properties and biological interactions. The presence of a methyl group at position 2 and various substituents at position 3 have been shown to be essential for antimicrobial activities. nih.gov Halogen atoms at positions 6 and 8 have also been found to enhance antimicrobial efficacy. nih.gov

The broad research scope of the quinazolinone core is evident from the extensive range of biological activities reported for its derivatives, as detailed in the table below.

| Reported Biological Activity | Significance in Research | Key References |

| Anticancer | Derivatives have shown cytotoxic activity against various cancer cell lines and can act as multi-target molecules, inhibiting enzymes like PARP and tubulin polymerization. | nih.govnih.govnih.gov |

| Antimicrobial | Effective against a range of bacteria (especially Gram-positive strains) and fungi, often by interacting with cell wall or DNA structures. | nih.govresearchgate.netjocpr.com |

| Anti-inflammatory | Certain derivatives have demonstrated significant anti-inflammatory properties. | nih.govnih.govptfarm.pl |

| Anticonvulsant | The quinazolinone scaffold is a key feature in compounds evaluated for anticonvulsant activity. | nih.govmindat.org |

| Antiviral & Anti-HIV | Research has identified quinazolinone derivatives with potential activity against various viruses, including HIV. | nih.govresearchgate.net |

| Antimalarial | The scaffold is present in compounds designed as new antimalarial agents. | mdpi.comnih.gov |

This extensive body of research underscores the academic and industrial importance of the quinazolinone scaffold. The specific compound, this compound, represents a distinct point within this broad chemical space, offering a template for further investigation and the development of novel compounds with tailored biological activities. The continued exploration of such derivatives is a testament to the enduring potential of the quinazolinone core in the quest for new and effective molecules.

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWWTKGVCYRGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC(=NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethyl 1h Quinazolin 4 One and Its Analogs

Advanced Synthetic Approaches to the Quinazolinone Framework

The construction of the quinazolinone skeleton has been a subject of intense research, leading to the development of numerous synthetic strategies. These methods range from classical cyclization reactions to modern catalytic and environmentally friendly protocols.

Conventional methods for quinazolinone synthesis often rely on the cyclization of readily available starting materials. A classic approach involves the reaction of anthranilic acid derivatives with a suitable one-carbon source. For instance, the synthesis of 2-methyl-quinazolin-4(3H)-ones is traditionally achieved by first treating anthranilic acid with acetic anhydride (B1165640) to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. This intermediate subsequently reacts with various amines to yield the desired 3-substituted-2-methyl-quinazolin-4(3H)-ones. tandfonline.com Another well-established conventional method is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides. nih.gov

Non-conventional strategies have emerged to improve efficiency and reaction conditions. Microwave irradiation, for example, has been successfully employed to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been applied to various quinazolinone syntheses, demonstrating its utility as a non-conventional energy source. nih.gov

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolinones are no exception. rsc.orgnih.govnih.gov These methods often involve the formation of key carbon-nitrogen (C-N) bonds, which are crucial for constructing the heterocyclic ring.

Copper-catalyzed reactions are particularly prevalent. One notable example is the Ullmann-type coupling of 2-halobenzamides (such as 2-iodo- or 2-bromobenzamides) with amines or amides to construct the quinazolinone core. nih.govacs.orgfrontiersin.org Iron, another inexpensive and abundant metal, has been used to catalyze the synthesis of quinazolines from 2-alkylamino N-H ketimines through sp³ C-H oxidation and subsequent intramolecular C-N bond formation. mdpi.com Similarly, manganese-catalyzed dehydrogenative coupling reactions of 2-aminobenzyl alcohols with amides or nitriles provide an efficient route to quinazolines. frontiersin.orgmdpi.com

A powerful strategy for introducing a carbonyl group into the quinazoline ring is cyclocarbonylation. Palladium catalysts are highly effective in mediating the cyclocarbonylation of o-iodoanilines with various coupling partners, including heterocumulenes (like isocyanates and carbodiimides) and imidoyl chlorides, in the presence of carbon monoxide. acs.orgnih.gov This approach allows for the regioselective preparation of a wide range of substituted 4(3H)-quinazolinone derivatives. acs.org Molybdenum complexes have also been utilized for the cyclocarbonylation of o-aminoarylketones under microwave irradiation. scilit.com More recently, cobalt-catalyzed C-H activation has been employed for the synthesis of quinazolinones from primary amides and oxadiazolones, where the oxadiazolone acts as an internal oxidant. rsc.org Additionally, electrochemical methods are emerging as a novel approach for inducing C-N bond formation in the synthesis of quinazolinone derivatives. acs.orgnih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| CuBr / K₂CO₃ | 2-Iodo/bromobenzamides, Benzylamines | 2,3-Disubstituted quinazolinones | Ullmann-type coupling, Air as oxidant. nih.govacs.org |

| Pd(OAc)₂ / Bidentate Phosphine | o-Iodoanilines, Heterocumulenes, CO | 2-Substituted-4(3H)-quinazolinones | Cyclocarbonylation, Regioselective. acs.org |

| [CoCp(CO)I₂] / AgSbF₆* | Primary amides, Oxadiazolones | Substituted quinazolinones | C-H activation, Redox-neutral. rsc.org |

| FeCl₂ / TBHP | 2-Alkylamino N-H ketimines | 2,4-Disubstituted quinazolines | sp³ C-H oxidation, Intramolecular C-N formation. mdpi.com |

| Mn(I)-pincer complex | 2-Aminobenzyl alcohols, Nitriles/Amides | 2-Substituted quinazolines | Acceptorless dehydrogenative coupling. frontiersin.orgmdpi.com |

| Pd(OAc)₂ / dppf | o-Iodoanilines, Imidoyl chlorides, CO | 2,3-Disubstituted-4(3H)-quinazolinones | Cyclocarbonylation via in situ amidine formation. nih.gov |

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for quinazolinone synthesis. These protocols aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

One approach involves the use of alternative reaction media and energy sources. For example, deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been used in combination with microwave irradiation for the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Bio-inspired catalytic systems, such as the use of the enzyme laccase in combination with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in aqueous media, enable the aerobic oxidative cyclization to form quinazolinones under mild, environmentally friendly conditions. rsc.orgresearchgate.net Electrochemistry offers another green alternative, facilitating oxidative cyclization reactions without the need for transition metal catalysts or chemical oxidants. nih.govresearchgate.net

Nanocatalysis has emerged as a powerful tool in green synthesis due to the high surface area and enhanced reactivity of nanocatalysts, which often leads to higher efficiency and selectivity. tandfonline.com Various nanocatalysts have been developed for quinazolinone synthesis, including magnetically separable nanoparticles which allow for easy recovery and reuse of the catalyst. nih.govbohrium.combenthamdirect.com For instance, acetic acid-functionalized magnetic silica (B1680970) nanoparticles have been used as a recyclable catalyst for the synthesis of quinazolinone derivatives in water. nih.gov Similarly, mesoporous silica materials like SBA-15, functionalized with organic moieties, have proven to be efficient and reusable heterogeneous catalysts for the one-pot synthesis of 4-oxo-quinazoline derivatives in green solvents like ethanol. nih.gov

| Green Approach | Catalyst/System | Key Features |

| Microwave & DES | Choline chloride:urea (B33335) (DES) | Use of a green solvent and alternative energy source. tandfonline.com |

| Biocatalysis | Laccase/DDQ | Aerobic oxidation in aqueous media at ambient temperature. rsc.orgresearchgate.net |

| Electrosynthesis | K₂S₂O₈ (promoter) | Transition-metal- and base-free oxidative cyclization. nih.gov |

| Nanocatalysis | Magnetic Silica Nanoparticles (Acid-functionalized) | Heterogeneous, recyclable catalyst, reaction in water. nih.gov |

| Nanocatalysis | SBA-15@Ellagic Acid | Heterogeneous, mesoporous, reusable catalyst, reaction in ethanol. nih.gov |

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a single step, minimizing waste and simplifying purification processes. Several MCRs have been developed for the synthesis of the quinazolinone core.

A notable example is the three-component reaction of an arenediazonium salt, a nitrile, and a bifunctional aniline (B41778) derivative (such as an anthranilate). acs.orgnih.gov This metal-free domino reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by nucleophilic addition and cyclization to afford quinazolin-4(3H)-ones in moderate to excellent yields. acs.org This method is valued for its operational simplicity and the use of readily available starting materials. nih.gov

Copper catalysis has also been employed in MCRs for quinazolinone synthesis. A copper(I)-mediated three-component reaction of 2-(2-bromophenyl)quinazolin-4(3H)-one, various aldehydes, and different nitrogen sources (like ammonium (B1175870) acetate) under aerobic conditions provides access to complex tetracyclic quinazolino[4,3-b]quinazolines. thieme-connect.com Other MCRs include the reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate (B1210297), which can be performed under solvent-free and catalyst-free conditions, further enhancing the green credentials of the synthesis. researchgate.net

Oxidative cyclization is a common and powerful strategy for the synthesis of quinazolin-4(3H)-ones. These reactions typically involve the condensation of a 2-aminobenzamide (B116534) with an aldehyde or its equivalent, followed by the oxidation of the resulting dihydroquinazolinone intermediate.

A variety of oxidants and catalytic systems have been employed for this transformation. A bio-inspired system using laccase/DDQ with oxygen from the air as the terminal oxidant provides a green route to quinazolinones. rsc.orgresearchgate.net Electrochemical methods also offer a clean way to achieve oxidative cyclization, as seen in the K₂S₂O₈-promoted tandem cyclization of primary alcohols with 2-aminobenzamides. nih.gov This method avoids the use of transition metals and operates at room temperature. nih.gov

Organic hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are also effective oxidants in these cyclizations. beilstein-journals.orgorganic-chemistry.org For example, PIFA has been used to initiate an oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones to form pyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org Furthermore, simple and inexpensive reagents like iodine can promote the oxidative cyclization of 2-aminobenzamides with α-amino acids, which undergo oxidative decarboxylation in situ. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in aromatic chemistry and a valuable tool for the synthesis and functionalization of quinazolinone systems. This reaction involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. wikipedia.org

A key application of SNAr in quinazolinone synthesis is the reaction of ortho-halobenzamides with nucleophiles. A transition-metal-free approach utilizes the reaction of ortho-fluorobenzamides with amides, promoted by a base such as cesium carbonate (Cs₂CO₃), to form 2,3-disubstituted quinazolin-4-ones via an initial SNAr step followed by intramolecular cyclization. nih.govacs.orgacs.org

The SNAr reaction is also crucial in the solid-phase synthesis of quinazoline derivatives, which is a powerful technique for creating libraries of compounds for drug discovery. For example, 1,3-disubstituted quinazoline-2,4-diones can be synthesized on a solid support by reacting a resin-bound 2-fluoro-5-nitrobenzoyl amide with various primary amines. thieme-connect.com The high reactivity of the fluorine atom towards nucleophilic displacement facilitates this transformation.

Furthermore, the regioselectivity of SNAr reactions on di-substituted quinazolines is of great synthetic importance. In 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at the C2 position. mdpi.com This regioselectivity, supported by theoretical DFT calculations showing a lower activation energy for attack at C4, is widely exploited for the synthesis of 4-aminoquinazoline derivatives, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov

Strategic Derivatization and Structural Modification of the 2,6-Dimethyl-1H-quinazolin-4-one Core

The therapeutic potential of quinazolinone-based compounds can be finely tuned through strategic modifications of the core structure. The introduction of various functional groups at different positions of the this compound molecule can significantly influence its physicochemical properties and biological activity. nih.gov

Regioselective Functionalization at Nitrogen (N1, N3) Positions

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are key sites for derivatization, with their selective functionalization being a critical aspect of synthetic strategies.

Alkylation at the N3 position is a common and well-established modification. Studies have shown that under classical two-phase conditions using alkali metal carbonates in aprotic solvents, quinazolin-4-ones are regioselectively subjected to 3-N-alkylation. juniperpublishers.com For instance, the reaction of 2-chloro-4(3H)-quinazolinone with methyl bromoacetate (B1195939) has been optimized to achieve full regioselectivity, exclusively yielding the N3-alkylated isomer. rsc.org This N3-functionalized scaffold then allows for further modifications, such as amination at the C2 position, to generate a library of diverse 2,N3-disubstituted 4-quinazolinones. rsc.orgdoi.org The source of the alkyl group for N3-alkylation can also originate from the O-alkyl group of orthoamides, as demonstrated in the reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals. nih.gov

While N3-alkylation is predominant, achieving regioselective functionalization at the N1 position can be more challenging. However, specific reaction conditions can favor N1 substitution. For example, a visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones with benzyl (B1604629) or allyl halides has been developed, providing access to N1-substituted derivatives. rsc.org The choice of the N-alkylating reagent and reaction conditions, such as the base and solvent, can significantly influence the N1/N3 regioselectivity. juniperpublishers.com

Table 1: Regioselective N-Alkylation of Quinazolinone Analogs

| Starting Material | Alkylating Agent | Base/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Quinazolin-4-one | Ethyl 6-bromohexanoate | K2CO3/DMF | N3-alkylated product | juniperpublishers.com |

| Quinazolin-4(3H)-one | Benzyl chloride | K2CO3/DMF, 100°C | N3-benzylated product | juniperpublishers.com |

| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | Optimized conditions | N3-alkylated product | rsc.orgdoi.org |

| Anthranilamide | Dimethylformamide di(primary-alkyl)acetals | Prolonged reaction | N3-alkylated quinazolin-4-ones | nih.gov |

| Quinazolin-4(3H)-one | Benzyl halides | Visible light/K2CO3 | N1-alkylated product | rsc.org |

Substituent Effects and Modifications at Carbon (C2, C6, C8) Positions

Modifications at the carbon positions of the this compound ring system are crucial for tailoring the molecule's properties. Structure-activity relationship (SAR) studies have consistently highlighted the significance of substituents at the C2, C6, and C8 positions. nih.gov

The C2-methyl group can be readily introduced through various synthetic routes, often starting from anthranilic acid and acetic anhydride to form a benzoxazinone (B8607429) intermediate, which is then reacted with an appropriate amine. tandfonline.com The reactivity of the C2 position allows for the introduction of a wide range of substituents. For instance, 2-chloroquinazolines can undergo nucleophilic substitution to introduce various functionalities. researchgate.net The nature of the substituent at the C2 position can also influence the regioselectivity of further reactions, such as N-alkylation. rsc.org

The C6-methyl group is an inherent feature of the target compound. While direct functionalization of this methyl group is less commonly reported, modifications at the C6 position in the broader quinazolinone class have been achieved. For example, C6-substituted isoquinolino[1,2-b]quinazolines have been synthesized via rhodium(III)-catalyzed C–H annulation. doi.orgnsf.gov Furthermore, a series of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives have been synthesized and evaluated for their biological activities. researchgate.net

The C8 position represents another key site for modification. Substitutions at this position have been shown to significantly improve the potency of certain quinazolinone-based inhibitors. biorxiv.org For instance, the introduction of a basic side chain at the C8 position has been explored to identify optimal structural requirements for biological activity in 2-substituted quinazolines. nih.gov The synthesis of 8-substituted 3-alkylquinazolin-4-ones can be achieved from 3-substituted anthranilamides. nih.gov

Table 2: Examples of C-Position Modifications in Quinazolinone Analogs

| Position | Modification Strategy | Resulting Structure | Reference |

|---|---|---|---|

| C2 | Reaction with various amines | 2-Amino-substituted quinazolinones | rsc.orgdoi.org |

| C2 | Reaction with aryl methyl ketones | 2-Aryl quinazolin-4(3H)-ones | organic-chemistry.org |

| C6 | Rh(III)-catalyzed C–H annulation | C6-Substituted isoquinolino[1,2-b]quinazolines | doi.orgnsf.gov |

| C8 | Introduction of a basic side chain | 8-Substituted 2-aryl-quinazolines | nih.gov |

| C8 | From 3-substituted anthranilamides | 8-Substituted 3-alkylquinazolin-4-ones | nih.gov |

Molecular Hybridization and Bioconjugation Strategies for Quinazolinone Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to enhance therapeutic efficacy or to target multiple biological pathways. nih.gov The quinazolinone scaffold is an excellent candidate for such strategies. nih.govjuniperpublishers.com

Hybrid molecules have been designed by linking the quinazolinone core with other heterocyclic systems like thiazole, triazole, and benzofuran. nih.gov For example, quinazolinone-based hybrids have been synthesized by conjugating them with other biologically active moieties, leading to compounds with improved pharmacological profiles. nih.gov

Bioconjugation, the covalent attachment of a biomolecule to another molecule, is another important strategy. Quinazolinone-based structures have been utilized in the development of fluorescent probes for cellular imaging. By introducing quinazolinone into molecules with conjugated double bonds, probes have been created that can target specific organelles like mitochondria and lysosomes. rsc.org These probes can also be designed to be sensitive to environmental factors such as viscosity and pH, making them valuable tools for studying cellular processes. rsc.org

Structural Elucidation and Characterization Techniques Applied to 2,6 Dimethyl 1h Quinazolin 4 One

Advanced Spectroscopic Analysis

Spectroscopic methods have been instrumental in defining the connectivity and electronic environment of 2,6-dimethyl-1H-quinazolin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a window into the atomic-level structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR: In the proton NMR spectrum, distinct signals corresponding to the different types of protons are observed. The methyl group protons at position 6 typically appear as a singlet, as do the protons of the methyl group at position 2. Aromatic protons on the quinazolinone ring system give rise to a set of signals in the aromatic region of the spectrum. The N-H proton of the quinazolinone ring is also observable as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon (C4) of the quinazolinone ring characteristically appears at a downfield chemical shift. The carbons of the two methyl groups (at C2 and C6) resonate at higher field. The remaining aromatic carbons of the benzene (B151609) ring and the pyrimidine (B1678525) ring can also be assigned based on their chemical shifts and coupling patterns. For instance, in related quinazolinone structures, the carbonyl and C=N carbons have been observed in the range of δc = 167.53–160.22 ppm and 159.71–156.82 ppm, respectively. mdpi.com

2D-NMR and DEPT-135: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the assignment of the ¹H and ¹³C NMR spectra. DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

| ¹H NMR Data for Quinazolinone Derivatives |

| Proton Type |

| Aromatic Protons |

| ¹³C NMR Data for Quinazolinone Derivatives |

| Carbon Type |

| CO |

| C=N |

| HC=N |

| Aromatic-CH and Cq |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent band corresponding to the C=O (carbonyl) stretching vibration of the quinazolinone ring is typically observed. The N-H stretching vibration of the amide group also gives a characteristic band. Additionally, C-H stretching vibrations from the methyl groups and the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic and aromatic rings, are present. For similar quinazolinone derivatives, a characteristic C=O amide band has been reported around 1655 cm⁻¹. uobaghdad.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and can be used to confirm the assignments made from the IR spectrum. The symmetric vibrations of the aromatic ring system often give rise to strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of 2-methyl-4(1H)-quinazolinone is 160.1726 g/mol . nist.gov

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinazolinone derivatives involve the loss of small molecules such as CO, HCN, and methyl radicals. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands that correspond to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption bands are influenced by the specific substitution pattern and the solvent used for the measurement.

Single Crystal X-ray Diffraction (SCXRD) and Solid-State Chemistry

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state.

Molecular Conformation, Bond Lengths, and Bond Angles

While specific experimental bond lengths and angles for this compound are not available in the reviewed literature, the crystal structure of its isomer, 2,3-dimethylquinazolin-4(3H)-one, provides significant insights into the expected molecular geometry.

In a study on 2,3-dimethylquinazolin-4(3H)-one, the non-hydrogen atoms of the molecule were found to be essentially coplanar. researchgate.net The maximum deviation from this plane was observed for the oxygen atom (O1) at 0.046 (4) Å. researchgate.net This planarity is a characteristic feature of the quinazolinone ring system. It is anticipated that this compound would exhibit a similar planar conformation of its core structure. The bond distances and angles in 2,3-dimethylquinazolin-4(3H)-one are reported to be within the normal ranges. researchgate.net

The crystal data for 2,3-dimethylquinazolin-4(3H)-one is presented in the table below, offering a reference for the crystallographic parameters that could be expected for the 2,6-dimethyl isomer.

| Crystal Data for 2,3-Dimethylquinazolin-4(3H)-one | |

| Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.826 (2) |

| b (Å) | 7.919 (3) |

| c (Å) | 23.060 (8) |

| V (ų) | 881.3 (11) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Cu Kα |

| Data sourced from Saitkulov et al., 2014. researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of quinazolinone derivatives is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and π–π stacking.

In the crystal structure of 2,3-dimethylquinazolin-4(3H)-one, molecules are linked by weak C—H···O hydrogen bonds, which form chains extending along the uni.lu direction. researchgate.net These chains are further interconnected by weak C—H···π interactions and π–π stacking between the benzene and pyrimidine rings. researchgate.net The centroid-to-centroid distance for the π–π stacking is 3.730 (3) Å, indicating a significant interaction that contributes to the formation of a two-dimensional network parallel to the (001) plane. researchgate.net

The presence of a methyl group at the 6-position in this compound, as opposed to the 3-position in the analyzed isomer, would likely influence the specific packing arrangement and the geometry of the intermolecular interactions due to steric effects and altered electronic distribution in the benzene ring.

In a related compound, 6′-Methyl-1′,2′,3′,4′-tetrahydrospiro[cyclohexane-1,2′-quinazolin]-4′(3′H)-one, molecules are linked into centrosymmetric dimers via N—H···O hydrogen bonds. researchgate.netnih.gov This suggests that the N-H group at position 1 and the carbonyl group at position 4 in this compound are key players in forming strong hydrogen-bonded motifs.

The table below summarizes the key intermolecular interactions observed in the crystal structure of 2,3-dimethylquinazolin-4(3H)-one.

| Intermolecular Interactions in 2,3-Dimethylquinazolin-4(3H)-one | |

| Interaction Type | Description |

| C—H···O Hydrogen Bonds | Link molecules into chains along the uni.lu direction. |

| C—H···π Interactions | Contribute to the formation of a two-dimensional network. |

| π–π Stacking | Occurs between benzene and pyrimidine rings with a centroid-centroid distance of 3.730 (3) Å, linking chains into a 2D network. |

| Data sourced from Saitkulov et al., 2014. researchgate.net |

Computational Chemistry and Theoretical Modeling of 2,6 Dimethyl 1h Quinazolin 4 One Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used computational method to investigate the electronic structure and properties of molecules. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it an ideal tool for studying medium-sized organic molecules like 2,6-dimethyl-1H-quinazolin-4-one.

Geometry Optimization and Electronic Structure Analysis

The electronic structure analysis that follows geometry optimization provides a detailed picture of how electrons are distributed within the molecule. This includes the calculation of atomic charges, which indicate the partial positive or negative character of each atom, and the analysis of molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. rdmodernresearch.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For quinazolinone derivatives, this energy gap is a significant parameter in predicting their biological activity. While data for this compound is not specifically published, studies on analogous quinazolinones provide valuable comparative insights. arxiv.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one arxiv.org | -6.4559 | -1.6351 | 4.8208 |

| 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one researchgate.net | - | - | 1.926 |

Table 1: Representative HOMO-LUMO Data for Related Heterocyclic Compounds

This table presents data from related compounds to illustrate typical values. The specific values for this compound would require dedicated computational studies.

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov These descriptors provide a more nuanced understanding of how the molecule will behave in a chemical reaction.

Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron.

| Descriptor | Formula |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Potential (μ) | μ = -χ |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = μ2 / (2η) |

Table 2: Formulas for Global Chemical Reactivity Descriptors

These descriptors are invaluable for comparing the reactivity of different quinazolinone derivatives and for understanding their interaction with biological targets. arxiv.org

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would be expected to show a significant region of negative potential around the carbonyl oxygen atom and the nitrogen atoms of the quinazolinone ring, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. The aromatic ring and the methyl groups would exhibit more neutral or slightly positive potential. This information is critical for understanding non-covalent interactions, which are fundamental to drug-receptor binding.

Theoretical Vibrational Frequency Computations

Theoretical vibrational frequency calculations, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands to specific molecular vibrations.

For a molecule like this compound, characteristic vibrational frequencies would include the N-H stretching vibration, the C=O stretching of the ketone group, C-N stretching, and various vibrations associated with the aromatic ring and the methyl groups. A computational study on the closely related 2-methyl-4(3H)quinazolinone (MHQ) showed that the N-H stretch is predicted around 3420 cm-1 and the C=O stretch appears as a strong band around 1686 cm-1. mdpi.com These theoretical predictions show good correlation with experimental spectra. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as solvent molecules or a biological receptor.

In the context of drug design, MD simulations are frequently employed to study the binding of a ligand to its target protein. For this compound, MD simulations could be used to investigate its binding mode within a specific enzyme's active site, to assess the stability of the ligand-protein complex, and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Although specific MD simulation studies on isolated this compound are not prevalent in the literature, the methodology is widely applied to understand the behavior of various quinazolinone derivatives in biological systems.

Conformational Flexibility and Dynamic Behavior of Quinazolinone Structures

Studies on 2,6-disubstituted (3H)-quinazolin-4-ones have revealed considerable rotational freedom of the substituents, particularly those at the C-6 position. This flexibility allows the molecule to adopt different conformations, which can be essential for fitting into the binding pockets of diverse biological receptors. The specific orientation of these substituents is often a result of a delicate balance between steric hindrance and electronic interactions within the molecule. For instance, in 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, the orientation of the aromatic fragments at C-2 and C-6 is interdependent, with the angular position of one influencing the other. This dynamic interplay of conformations can be critical for achieving optimal binding to a target.

Molecular dynamics (MD) simulations on various quinazolinone derivatives have further elucidated their dynamic behavior in different environments. These simulations show that the quinazolinone core itself is relatively rigid, providing a stable anchor for the more flexible substituent groups. The interactions of these substituents with the surrounding solvent and, more importantly, with the amino acid residues of a target protein, can stabilize specific conformations, thereby influencing the ligand-target binding affinity and kinetics.

Ligand-Target Stability and Interaction Dynamics

The stability of the complex formed between a quinazolinone derivative and its biological target is a key determinant of its efficacy. Molecular dynamics simulations are a powerful tool to assess this stability and to understand the dynamic nature of the interactions that hold the ligand in the binding site.

MD simulations performed on quinazolinone derivatives bound to various protein targets, such as kinases and other enzymes, have revealed that the stability of the ligand-protein complex is often maintained by a network of hydrogen bonds, hydrophobic interactions, and water-mediated contacts. For example, in a study of a quinazolinone derivative targeting VEGFR2, MD simulations demonstrated stable binding through a combination of hydrogen bonding and hydrophobic interactions. researchgate.net Similarly, simulations of quinazoline (B50416) derivatives with PD-L1 have highlighted the role of water-mediated interactions in stabilizing the ligand-protein complex. nih.gov

These dynamic simulations provide a time-resolved view of the ligand's behavior in the binding pocket, showing how the ligand and the protein adapt to each other to achieve a stable bound state. This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved binding affinities and residence times at the target.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological receptor.

Prediction of Binding Modes and Interaction Sites with Biological Receptors

Molecular docking studies on a wide array of quinazolinone derivatives have consistently demonstrated their ability to interact with the active sites of various enzymes, particularly kinases. biotech-asia.orgnih.govresearchgate.netnih.gov The quinazolinone core often serves as a scaffold that orients the substituents in a way that allows for specific interactions with key amino acid residues in the binding pocket.

Commonly observed interactions include hydrogen bonds between the quinazolinone's carbonyl oxygen and amide nitrogen atoms and the backbone atoms of the protein. For instance, in docking studies of quinazolin-4(3H)-one derivatives with the catalytic domain of USP7, the side chains of the compounds were predicted to form hydrogen bonds with Met407. nih.gov In another study on pyrazolo-[1,5-c]quinazolinone derivatives targeting cyclin-dependent kinases (CDKs), molecular modeling suggested that these compounds could effectively target CDKs to exert their antitumor effects. nih.gov

The substituents at the C-2 and C-6 positions play a crucial role in determining the specificity and affinity of the binding. The methyl group at the C-2 position can engage in hydrophobic interactions, while the methyl group at the C-6 position can influence the electronic properties of the aromatic ring and also participate in hydrophobic or van der Waals interactions. The predicted binding modes from these studies provide a rational basis for the design of new derivatives with enhanced potency and selectivity.

Binding Energy Calculations and Ligand Efficiency Metrics

Molecular docking programs can estimate the binding affinity of a ligand to its target, often expressed as a binding energy or a docking score. These values provide a relative measure of the strength of the interaction and are useful for ranking potential drug candidates. For example, in a study of quinazolinone derivatives as glucokinase activators, the most active compounds showed favorable binding free energies in docking studies. researchgate.net

Below is a representative table illustrating the types of data that can be obtained from molecular docking studies of quinazolinone derivatives with a hypothetical kinase target.

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Ligand Efficiency (LE) |

| This compound | -7.5 | MET793, LYS745, ASP855 | 0.35 |

| 2-methyl-1H-quinazolin-4-one | -7.2 | MET793, LYS745, CYS797 | 0.36 |

| 6-methyl-1H-quinazolin-4-one | -6.8 | MET793, LEU844, ALA743 | 0.34 |

| Gefitinib (Reference) | -9.8 | MET793, LYS745, THR790 | 0.30 |

This table is for illustrative purposes and the data presented is hypothetical, based on typical values observed for similar compounds in the literature.

Mechanistic Aspects of Biological Interactions and Enzyme Inhibition by Quinazolinones

Structure-Activity Relationship (SAR) Studies for Bioactive Quinazolinone Scaffolds

The biological activity of quinazolinone derivatives is intricately linked to the nature and position of various substituents on the core scaffold. SAR studies provide a roadmap for medicinal chemists to fine-tune these molecules for enhanced potency and selectivity.

Elucidating the Influence of Substituent Nature and Position (C2, C6, C8, N3) on Target Interaction

The substituents at the C2, C6, C8, and N3 positions of the quinazolinone ring play a pivotal role in determining the molecule's biological activity. nih.gov

At the C2 position , the introduction of different groups significantly modulates the therapeutic potential. For instance, the presence of a methyl group is a common feature in many bioactive quinazolinones. nih.gov The incorporation of larger, more complex moieties, such as aryl groups, can also influence activity, though this is highly dependent on the specific target enzyme. nih.gov In some cases, a thioalkyl fragment at the C2 position has been shown to increase activity. nih.gov

The C6 position is another critical point for substitution. The presence of a methyl group at this position, as in the titular compound, can be a key determinant of activity. Studies on 6-methylquinazolin-4(3H)-one derivatives have revealed that this substitution is compatible with binding to certain epigenetic targets like bromodomain-containing protein 9 (BRD9). researchgate.net Furthermore, the introduction of electron-releasing groups at the C6 and C7 positions has been found to increase the activity of some quinazoline (B50416) derivatives. nih.gov Conversely, the presence of halogen atoms, such as iodine, at the C6 and C8 positions can enhance antimicrobial activities. nih.gov

Modifications at the C8 position also significantly impact biological outcomes. The introduction of substituents at this position, often in conjunction with modifications at C2 and C6, allows for the fine-tuning of inhibitor potency and selectivity. For example, in the development of BRD9 inhibitors based on the 6-methylquinazolin-4(3H)-one scaffold, various boronic acids were explored for substitution at the C8 position to optimize binding. researchgate.net

The N3 position is crucial for interacting with different heterocyclic rings, which can lead to better chemotherapeutic activity. researchgate.net The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov

Rational Design Principles for Modulating Biological Activities

The insights gained from SAR studies form the foundation for the rational design of novel quinazolinone-based inhibitors. By understanding which structural features are critical for target engagement, medicinal chemists can design molecules with improved properties.

A key principle in the rational design of quinazolinone inhibitors is the concept of conformational restriction. By linking substituents via a cyclopentene (B43876) moiety, for example, it is possible to create more rigid structures that can bind with higher affinity to the target enzyme. nih.gov This approach has been successfully used to develop potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. nih.gov

Another design strategy involves the hybridization of the quinazolinone scaffold with other pharmacophores. This can lead to molecules with dual-targeting capabilities or enhanced activity against a single target. For instance, tethering a phenyl urea (B33335) moiety to the quinazolinone core has been explored in the design of inhibitors that can target multiple pathways involved in cancer and inflammation.

Furthermore, the strategic placement of solubilizing groups is a critical aspect of rational design. For example, attaching a basic functional group onto a Michael acceptor at the C6 position can lead to greater reactivity and improved water solubility, resulting in enhanced biological properties.

Enzyme Inhibition Kinetics and Mechanistic Investigations

To fully comprehend the biological effects of quinazolinone derivatives, it is essential to study their interactions with enzymes on a kinetic and mechanistic level.

Characterization of Enzyme Inhibition Modes (e.g., Competitive, Non-Competitive, Mixed-Type)

Quinazolinone derivatives exhibit a range of enzyme inhibition modes, which are dependent on the specific compound and the target enzyme.

Competitive inhibition is a common mode of action for quinazolinone-based inhibitors. In this mode, the inhibitor directly competes with the substrate for binding to the active site of the enzyme. For example, certain 2,3-disubstituted quinazolinones have been identified as competitive inhibitors of carbonic anhydrase-II.

Non-competitive inhibition is another observed mechanism. Here, the inhibitor binds to a site on the enzyme that is distinct from the active site, and its binding affects the enzyme's catalytic activity but not its ability to bind the substrate.

Mixed-type inhibition has also been reported for quinazolinone derivatives. In this complex mode of inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This type of inhibition affects both the catalytic rate and the substrate binding affinity of the enzyme. A notable example is 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), a derivative of the titular compound, which has been characterized as a mixed-type inhibitor of tyrosinase. nih.gov

Determination of Inhibition Constants (Kᵢ, Kᵢₛ)

The potency of an enzyme inhibitor is quantified by its inhibition constants, such as Kᵢ (the dissociation constant for the inhibitor binding to the free enzyme) and Kᵢₛ (the dissociation constant for the inhibitor binding to the enzyme-substrate complex).

For the mixed-type inhibitor 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), the inhibition constants against tyrosinase have been determined. nih.gov The Kᵢ value was found to be 117.07 μM, while the Kᵢₛ value was 423.63 μM. nih.gov These values indicate that the inhibitor has a higher affinity for the free enzyme than for the enzyme-substrate complex.

Analytical Method Development for Purity Profiling and Quality Control of 2,6 Dimethyl 1h Quinazolin 4 One

Chromatographic Methodologies for Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), stand as the cornerstone for assessing the purity of chemical compounds. These methods offer high resolution and sensitivity, enabling the separation and quantification of the main component from its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a stability-indicating HPLC method is a critical step in the quality control of 2,6-dimethyl-1H-quinazolin-4-one. Such a method must be capable of separating the compound from its degradation products and any process-related impurities. While a specific validated HPLC method for the standalone analysis of this compound is not extensively detailed in publicly available literature, the principles of method development and validation for related quinazolinone structures and pharmaceutical impurities provide a clear framework.

A typical reversed-phase HPLC method would be developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation process ensures that the analytical method is suitable for its intended purpose and provides reliable results. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often confirmed by demonstrating the separation of the main peak from any other peaks in the chromatogram.

Linearity of the method is established by analyzing a series of solutions of this compound at different concentrations. The response (peak area) should be directly proportional to the concentration of the analyte over a specified range.

Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. The results should be close to the true value.

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) of the results should be within acceptable limits.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important for determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly crucial for the control of impurities.

A hypothetical example of a validated HPLC method for the purity assessment of this compound is presented in the table below.

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) in a gradient or isocratic elution mode. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |

| Injection Volume | 10-20 µL |

| Column Temperature | Controlled, e.g., 25-30 °C |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| LOD | e.g., 0.01% of the nominal concentration |

| LOQ | e.g., 0.03% of the nominal concentration |

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

Impurity Profiling and Quantification Strategies

Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. For this compound, which is a known impurity of the anticancer drug Raltitrexed, its own purity and the presence of any related substances are of significant interest.

The developed and validated HPLC method is the primary tool for impurity profiling. The strategy involves analyzing the sample and identifying any peaks other than the main peak of this compound. These impurity peaks are then quantified relative to the main peak, typically expressed as a percentage area.

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides the retention time from the HPLC separation and the mass-to-charge ratio (m/z) from the mass spectrometer, which can be used to deduce the molecular weight and elemental composition of the impurity. Further fragmentation studies (MS/MS) can provide structural information for definitive identification.

The quantification of impurities is typically performed using the area normalization method, assuming that the response factor of the impurity is similar to that of the main compound. However, for accurate quantification, a reference standard of the impurity is required to determine its specific response factor.

A hypothetical impurity profile for a sample of this compound as determined by HPLC is shown in the table below.

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 5.2 | 0.08 | Unknown Impurity A |

| 2 | 8.5 | 99.75 | This compound |

| 3 | 10.1 | 0.12 | Unknown Impurity B |

| 4 | 12.4 | 0.05 | Starting Material X |

Table 2: Hypothetical Impurity Profile of this compound

Spectroscopic Techniques for Quantitative Analysis (as applied to purity, not general properties)

One such powerful technique is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. qNMR is a primary ratio method, meaning it can be used to determine the purity of a substance without the need for a reference standard of the analyte itself. The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.

For this compound, a well-resolved proton signal, for instance, from one of the methyl groups, could be selected for quantification. The purity is then calculated based on the molar ratio of the analyte to the internal standard.

UV-Visible spectrophotometry can also be used for quantitative analysis, though it is less specific than chromatographic methods for purity determination. A specific wavelength of maximum absorbance (λmax) for this compound would be determined, and a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in a sample can then be determined from its absorbance using the calibration curve. However, this method is susceptible to interference from impurities that also absorb at the same wavelength, and therefore, its application for purity assessment is limited unless coupled with a separation technique.

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,6-dimethyl-1H-quinazolin-4-one, and how do heterogeneous catalysts influence reaction yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with dimethylacetamide under acidic conditions. Heterogeneous solid acid catalysts (e.g., zeolites or sulfonated silica) improve yields by reducing side reactions and enabling recyclability . Microwave-assisted synthesis is also effective, reducing reaction times from hours to minutes while maintaining high purity (>90%) . Key characterization includes NMR (1H/13C) and LC-MS to confirm regioselectivity and avoid byproducts like dihydroquinazolinones .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of techniques:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) to confirm substitution patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solubility and stability .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in pharmacological assays .

Q. What are the primary pharmacological applications of this compound derivatives?

- Methodological Answer : The scaffold shows H1-antihistaminic activity (IC50: 0.8–1.2 µM) and potential as a kinase inhibitor. Structure-activity relationship (SAR) studies recommend modifying the 4-oxo group with electron-withdrawing substituents to enhance binding affinity . In vitro cytotoxicity assays (e.g., MTT on HeLa cells) are used to evaluate anticancer potential, with IC50 values typically <10 µM .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test ZnFe2O4 under microwave irradiation for green synthesis; yields increase from 65% to 89% with reduced energy consumption .

- Solvent selection : Aqueous ethanol (70%) minimizes byproduct formation compared to DMF .

- Temperature control : Maintain 80–100°C to prevent ring-opening side reactions .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved for quinazolinone derivatives?

- Methodological Answer :

- Spectral deconvolution : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from regioisomers .

- Dynamic effects : Analyze variable-temperature NMR to identify tautomeric equilibria or rotational barriers .

- Computational validation : Compare experimental 1H shifts with DFT-predicted values (error margin <0.3 ppm) .

Q. What strategies reconcile open-data requirements with patient privacy in health research involving quinazolinone derivatives?

- Methodological Answer :

- Anonymization : Remove direct identifiers (e.g., patient IDs) from pharmacological datasets while retaining structural-activity data .

- Controlled access : Use platforms like the European Open Science Cloud (EOSC) to share crystallographic data (CCDC codes) under FAIR principles .

Q. How do in vitro and in vivo efficacy results for this compound derivatives diverge, and how can this be addressed?

- Methodological Answer :

- Bioavailability studies : Measure logP values (experimental: 2.1–2.5) to predict membrane permeability. Poor in vivo absorption may require prodrug strategies (e.g., acetylating the 4-oxo group) .

- Metabolic profiling : Use LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at C3) that reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。